Product packaging for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid(Cat. No.:CAS No. 1267271-26-0)

3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Cat. No.: B3039687
CAS No.: 1267271-26-0
M. Wt: 193.17 g/mol
InChI Key: BFFZURZUOXFHDJ-UHFFFAOYSA-N
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Description

Contextualization of Propanoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Propanoic acid, a simple carboxylic acid, and its derivatives are fundamental building blocks in the fields of organic synthesis and medicinal chemistry. ontosight.ai These compounds serve as versatile starting materials and intermediates for the synthesis of more complex molecules. ontosight.ai In medicinal chemistry, arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com A well-known example is Ibuprofen, which is chemically 2-(4-isobutylphenyl)propionic acid. orientjchem.orgresearchgate.net

The therapeutic effects of many arylpropionic acid derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. orientjchem.org Research has shown that often only one enantiomer, specifically the (S)-enantiomer, is responsible for the therapeutic activity. orientjchem.orghumanjournals.com Beyond their anti-inflammatory properties, derivatives of propanoic acid have been investigated for a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. orientjchem.orgresearchgate.net The synthesis of these derivatives often involves multi-step processes to create complex structures designed for specific biological targets. ontosight.aiontosight.ai

Significance of Fluorinated Organic Compounds in Molecular Design

The introduction of fluorine into organic molecules is a widely used strategy in modern molecular design, particularly in the pharmaceutical and materials science sectors. nbinno.comresearchgate.net The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical properties of a compound. nih.govnih.gov

Incorporating fluorine can lead to enhanced metabolic stability, increased potency, and improved binding affinity to biological targets. researchgate.netnih.gov This is because the carbon-fluorine bond is more stable than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation. nih.gov Fluorination can also influence a molecule's lipophilicity, which affects its absorption, distribution, and transport in biological systems. nih.gov In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov The strategic placement of fluorine atoms can block sites of metabolic oxidation, a key consideration in drug design. nih.gov

Role of Cyano Functionality in Chemical Reactivity and Biological Activity

The cyano group (-C≡N) is a versatile functional group that significantly influences the chemical reactivity and biological activity of organic molecules. rsc.org Its strong electron-withdrawing nature and linear geometry can modulate the electronic and optical properties of a compound. rsc.org In terms of reactivity, the cyano group can participate in various chemical transformations. For instance, nitriles can be hydrolyzed to carboxylic acids or reduced to amines. The presence of a cyano group can also activate adjacent parts of a molecule, for example, making α-protons more acidic.

Overview of Research Trajectories for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid and its Structural Analogs

Research into this compound and its analogs is situated at the intersection of the fields described above, leveraging the properties of the propionic acid scaffold, fluorine substitution, and the cyano functional group. While specific research on this compound itself is not extensively detailed in the provided search results, the investigation of its structural analogs provides insight into the potential research directions.

For instance, 3-(4-Fluorophenyl)propionic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com Its fluorinated phenyl group enhances reactivity and is a key feature in developing bioactive molecules. chemimpex.com Similarly, (S)-3-Amino-3-(4-fluorophenyl)propionic acid is a valuable building block in the development of novel therapeutics for neurological disorders, with the fluorinated phenyl group enhancing its pharmacological properties. chemimpex.com

Analogs where the cyano group is a key feature are also of significant interest. For example, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide has been investigated as a selective androgen receptor modulator. nih.gov Other complex molecules incorporating the 4-cyano-3-(trifluoromethyl)phenyl moiety have been synthesized and evaluated for their potential in cancer treatment. mdpi.com Furthermore, 3-cyano-4-fluorobenzoyl-containing peptides have been developed for PET imaging of tumors. nih.gov

The research on these analogs suggests that investigations into this compound would likely focus on its potential as a synthon for various bioactive compounds, exploring its utility in medicinal chemistry for developing new therapeutic agents. The combination of the propanoic acid backbone with the fluoro and cyano functionalities provides a rich platform for creating diverse molecular architectures with a wide range of potential biological applications.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area
3-(4-Fluorophenyl)propionic acidC9H9FO2168.16Pharmaceutical Intermediate chemimpex.comsigmaaldrich.com
3-Amino-3-(4-fluorophenyl)propanoic acidC9H10FNO2183.18Neurological Disorders chemimpex.comnih.gov
3-(4-Cyano-phenyl)-propionic acidC10H9NO2175.18Proteomics Research scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B3039687 3-Cyano-3-(4-fluoro-phenyl)-propionic acid CAS No. 1267271-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZURZUOXFHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 3 Cyano 3 4 Fluoro Phenyl Propionic Acid

Established Synthetic Routes to the Core Propanoic Acid Scaffold

The construction of the 3-cyano-3-(4-fluoro-phenyl)-propionic acid framework can be achieved through several established synthetic methodologies. These routes primarily focus on the formation of the carbon-carbon bonds necessary to assemble the aryl-propanoic acid moiety and the introduction of the cyano and carboxylic acid functionalities.

Hydrolysis of Nitrile Precursors

The hydrolysis of a dinitrile or a cyanoester precursor represents a direct and common method for the synthesis of carboxylic acids. google.comlibretexts.org This transformation can be effected under either acidic or basic conditions. libretexts.org In the context of this compound, a plausible precursor would be a malononitrile (B47326) derivative.

Under acidic conditions, the nitrile is typically heated with a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid. youtube.com

Basic hydrolysis involves heating the nitrile precursor with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This initially yields the carboxylate salt, which upon acidification, provides the desired carboxylic acid. youtube.com The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups within the molecule.

While specific literature detailing the hydrolysis of a direct precursor to this compound is not prevalent, the general mechanism is well-established. A hypothetical reaction scheme is presented below:

Table 1: General Conditions for Nitrile Hydrolysis

Reagents Conditions Product
HCl, H₂O Reflux Carboxylic Acid
H₂SO₄, H₂O Reflux Carboxylic Acid

Knoevenagel Condensation and Subsequent Reductions

A prominent and highly effective strategy for the synthesis of the this compound scaffold involves an initial Knoevenagel condensation followed by a reduction step. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. justia.com

In this approach, 4-fluorobenzaldehyde (B137897) is condensed with a cyanoacetic acid derivative, such as ethyl cyanoacetate, in the presence of a basic catalyst. This reaction yields an α,β-unsaturated cyano ester, specifically ethyl 2-cyano-3-(4-fluorophenyl)acrylate. A variety of bases can be employed as catalysts, including piperidine, triethylamine, or solid supported bases like basic alumina.

The subsequent step involves the selective reduction of the carbon-carbon double bond of the acrylate (B77674) derivative. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. This reduction yields the saturated propanoic acid scaffold. If the ester group is carried through the reduction, a final hydrolysis step is required to obtain the free carboxylic acid. Alternatively, if cyanoacetic acid is used in the initial condensation, the reduction of the resulting acrylic acid derivative directly yields the target molecule. A Chinese patent describes the hydrogenation of 3-(4-chlorophenyl)-3-cyano-propionic acid ethyl ester in the presence of Raney nickel, which provides a relevant analogy for this transformation. justia.com

Table 2: Representative Knoevenagel Condensation Reactions

Aldehyde Active Methylene (B1212753) Compound Catalyst Product
4-Fluorobenzaldehyde Ethyl Cyanoacetate Piperidine Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Organometallic Approaches in Constructing the Aryl-Propanoic Acid Moiety

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds. While specific applications of organometallic routes for the direct synthesis of this compound are not extensively documented, general principles of organometallic chemistry suggest plausible pathways.

One hypothetical approach could involve the conjugate addition of an organometallic reagent to a suitable Michael acceptor. For instance, a cuprate (B13416276) reagent derived from a 4-fluorophenyl organometallic species could potentially add to a cyano-substituted acrylate derivative.

Alternatively, cross-coupling reactions could be envisioned. A palladium-catalyzed coupling of a 4-fluorophenylboronic acid or a related organometallic species with a suitably functionalized three-carbon building block containing the cyano and protected carboxyl groups could construct the desired carbon skeleton. However, the development of such specific organometallic strategies for this particular target molecule requires further investigation.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. mdpi.com While a specific MCR for the direct synthesis of this compound is not described in the available literature, related transformations suggest potential strategies.

For instance, a three-component reaction involving 4-fluorobenzaldehyde, a cyanide source (like trimethylsilyl (B98337) cyanide), and a three-carbon component with a masked carboxylic acid could potentially assemble the core structure in a convergent manner. The development of a novel MCR for this target would be a valuable contribution to synthetic methodology.

Derivatization and Functional Group Interconversions

The presence of both a carboxylic acid and a cyano group in this compound allows for a wide range of chemical transformations, enabling its use as a versatile intermediate in the synthesis of more complex molecules.

Esterification and Hydrolysis for Carboxylic Acid Modulation

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is typically performed under reflux conditions, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Table 3: General Conditions for Fischer Esterification

Carboxylic Acid Alcohol Catalyst Conditions
R-COOH R'-OH (excess) H₂SO₄ (cat.) Reflux

Other Esterification Methods: For more sensitive substrates or to achieve milder reaction conditions, other esterification protocols can be employed. These include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). A publication by Ren et al. describes the synthesis of an acrylic acid ester using DCC as the esterifying agent, which serves as a pertinent example. asianpubs.org

Conversely, the ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions, as described in the synthesis section. This reversible transformation allows for the protection of the carboxylic acid group during other synthetic steps and its subsequent deprotection when needed.

Amidation and Reduction to Amine Derivatives

The transformation of this compound into its corresponding amide and subsequently to amine derivatives represents a critical pathway for the synthesis of various compounds with potential pharmaceutical applications. The initial amidation can be achieved through standard peptide coupling methodologies. A representative approach involves the activation of the carboxylic acid moiety followed by reaction with an amine. For instance, the formation of a mixed carbonic carboxylic anhydride (B1165640) is a common strategy. rsc.org This intermediate is generated in situ and readily reacts with an amine to form the desired amide.

Following the successful amidation, the resulting product, which contains both a cyano and an amide group, can undergo reduction to yield diamine derivatives. The nitrile group is susceptible to reduction to a primary amine using various reducing agents. Common methods include catalytic hydrogenation with reagents like hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or chemical reduction using lithium aluminum hydride (LiAlH₄). These conditions would likely also reduce the amide functionality, leading to a diamine product, 3-amino-3-(4-fluorophenyl)propan-1-amine. Careful selection of the reducing agent and reaction conditions would be necessary to achieve selective reduction if desired.

Sulfonylation and Thioether Formation

The introduction of sulfur-containing functional groups, such as thioethers and sulfones, into the structure of this compound can lead to novel derivatives with distinct chemical properties.

Thioether Formation: A common method for the formation of thioethers involves the reaction of a suitable electrophile with a thiol or thiolate. In a synthetic route for a structurally related compound, a thioether derivative was prepared by reacting an N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide with 4-fluorothiophenol (B130044) in the presence of a base like sodium hydroxide. google.com A similar strategy could be envisioned for derivatives of this compound, where a leaving group at a suitable position is displaced by a thiol.

Sulfonylation: The synthesis of sulfones can be achieved through various methods, including the oxidation of a pre-formed thioether or through decarboxylative sulfonylation reactions. A modern approach involves the photoinduced iron-catalytic decarboxylation of carboxylic acids, which allows for a mild and efficient synthesis of sulfones in the presence of a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and a carbon electrophile. organic-chemistry.org Another green chemistry approach involves the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates. rsc.orgchemrxiv.org

Oxidation Reactions of Related Structures

Oxidation reactions are pivotal in the functionalization of molecules and can be applied to derivatives of this compound to introduce new functionalities. A pertinent example is the oxidation of a thioether to a sulfone, a transformation that significantly alters the electronic and steric properties of the sulfur atom.

In the synthesis of the nonsteroidal antiandrogen Bicalutamide, a thioether precursor, (S)-(+)-N-[4-cyano-3-(trifluoromethyl)-phenyl]-3-[(4-fluorophenyl)-thio]-2-hydroxy-2-methyl-propionamide, is oxidized to the corresponding sulfone. google.com This oxidation is typically carried out using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). google.com The reaction conditions are generally mild and provide the sulfone in good yield. A similar oxidative strategy could be employed for thioether derivatives of this compound to access the corresponding sulfonyl compounds.

Asymmetric Synthesis and Chiral Induction Methods

The development of stereoselective synthetic routes to chiral molecules is of paramount importance in modern organic and medicinal chemistry. For this compound, which possesses a stereocenter at the C3 position, asymmetric synthesis is crucial for obtaining enantiomerically pure forms.

Enzymatic Bioreduction for Chiral Beta-Aryl-Gamma-Amino Acid Precursors

A highly effective method for the asymmetric synthesis of precursors to chiral beta-aryl-gamma-amino acids involves enzymatic bioreduction. Specifically, the reduction of β-aryl-β-cyano-α,β-unsaturated carboxylic acids has been shown to proceed with high enantioselectivity using reductases from anaerobic bacteria. rsc.org In a study utilizing crude cell extracts from Clostridium sporogenes, the potassium salt of 3-cyano-3-(4-fluorophenyl)-propenoic acid was reduced to (S)-3-cyano-3-(4-fluorophenyl)-propanoic acid with high conversion and excellent enantiomeric excess. rsc.org

The enzymatic reduction offers a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions and with high stereocontrol. The table below summarizes the results of the bioreduction of various 3-aryl-3-cyano-propenoic acid salts using different bacterial crude extracts. rsc.org

Substrate (Aryl Group)Bacterial StrainTime (days)Conversion (%)Enantiomeric Excess (ee, %)Configuration
PhenylC. sporogenes3>98>99S
PhenylC. sporogenes6>98>99S
4-FluorophenylC. sporogenes3>98>99S
4-FluorophenylC. sporogenes6>98>99S
4-ChlorophenylC. sporogenes3>98>99S
4-ChlorophenylC. sporogenes6>98>99S
4-MethoxyphenylC. sporogenes3>98>99S
4-MethoxyphenylC. sporogenes6>98>99S

Stereoselective Approaches in Related Compound Synthesis

Beyond enzymatic methods, various other stereoselective approaches have been developed for the synthesis of chiral building blocks related to this compound. For instance, the use of chiral catalysts in hydrogenation reactions of β-cyano-α,β-unsaturated esters has been reported to provide chiral cyano compounds with excellent enantioselectivities. Rhodium-catalyzed asymmetric hydrogenation of 3-cyano acrylate esters is a notable example, achieving high turnover numbers and up to 98% ee. dntb.gov.ua

Furthermore, N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral β-cyano carboxylic esters. These reactions can proceed via enantioselective protonation of an enal β-carbon, leading to optically enriched products that are valuable precursors for γ-aminobutyric acid (GABA) derivatives. nih.gov

The table below presents data on the enzymatic reduction of various β-cyano-α,β-unsaturated esters using Old Yellow Enzyme (OYE), demonstrating the influence of the substrate structure and enzyme source on the stereochemical outcome. dntb.gov.ua

Substrate (Ester Group)EnzymeConversion (%)Enantiomeric Excess (ee, %)Configuration
MethylOYE1>9998R
EthylOYE1>9998R
n-PropylOYE1>9998R
iso-PropylOYE19598R
MethylOYE2>9995S
EthylOYE2>9997S
n-PropylOYE2>9998S
iso-PropylOYE29898S

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR would be instrumental in mapping the hydrogen atoms across the molecule. The expected ¹H NMR spectrum of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid would show distinct signals for the aromatic protons on the fluorophenyl ring, the methine proton (CH) adjacent to the cyano and phenyl groups, and the methylene (B1212753) protons (CH₂) of the propionic acid chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would confirm the connectivity of these protons. For instance, the aromatic protons would likely appear as a complex multiplet pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine and methylene protons would exhibit splitting patterns due to coupling with each other.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.5Multiplet2HAromatic CH
~7.2Multiplet2HAromatic CH
~4.0Triplet1H-CH(CN)-
~3.0Doublet2H-CH₂-COOH

Fluorine (¹⁹F) NMR for Fluorinated Moieties

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a clean and sensitive method to confirm the fluorinated moiety. A single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to a benzene ring. This technique is highly specific and can be a powerful tool for identifying and quantifying fluorinated compounds in a mixture.

Two-Dimensional (2D) NMR Techniques (e.g., DOSY) for Complex Structures

For a molecule of this complexity, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously assign all proton and carbon signals. Diffusion Ordered Spectroscopy (DOSY) could also be utilized to confirm that all observed NMR signals belong to a single molecular entity by measuring the diffusion coefficient of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C≡N (nitrile) stretch (around 2250 cm⁻¹), and C-F stretch (around 1200-1100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds. The nitrile and aromatic ring vibrations would be expected to be prominent in the Raman spectrum.

Expected Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Carboxylic Acid O-H~3300-2500 (broad)Weak
Nitrile C≡N~2260-2240Strong
Carboxylic Acid C=O~1725-1700Moderate
Aromatic C=C~1600, ~1500Strong
C-F~1250-1100Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the carboxylic acid group, providing further confirmation of the structure.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of the compound and for separating enantiomers if the compound is chiral.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to determine the chemical purity of this compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Chiral HPLC: Since the molecule contains a stereocenter at the carbon bearing the cyano and phenyl groups, it exists as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, would be necessary to separate these enantiomers and determine the enantiomeric excess (e.e.) of a non-racemic sample.

High Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of organic compounds like propionic acid derivatives. cabidigitallibrary.orgresearchgate.net It offers high resolution and sensitivity for separating components within a mixture. cabidigitallibrary.org For chiral compounds such as "this compound," which can exist as a pair of non-superimposable mirror images (enantiomers), Chiral HPLC is specifically employed to separate and quantify these individual forms. bgb-analytik.commdpi.com

Detailed research findings indicate that the separation of similar acidic compounds is often achieved using reversed-phase (RP-HPLC) methods. researchgate.net A typical setup involves a C18 column, where the stationary phase is nonpolar, and a polar mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH. researchgate.netcnrs.fr Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. cnrs.fr

For the resolution of enantiomers, Chiral HPLC utilizes a chiral stationary phase (CSP). bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds. bgb-analytik.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. bgb-analytik.com For instance, the analysis of a structurally related compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, was successfully performed using a Chiralcel OJ-H column, which contains a cellulose-based selector. researchgate.net

Table 1: Illustrative HPLC and Chiral HPLC Parameters for Analysis

Parameter HPLC (General) Chiral HPLC
Column C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net Chiralcel OJ-H (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net Hexane/Isopropanol/Trifluoroacetic Acid
Flow Rate 1.0 mL/min researchgate.net 0.5 - 1.0 mL/min
Detection UV at 225 nm researchgate.net UV at 220 nm

| Column Temp. | 30 °C researchgate.net | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. cerealsgrains.org For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. researchgate.net This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.net

In the context of analyzing propionic acid and its derivatives, GC has been used effectively. cerealsgrains.org The methodology involves injecting the derivatized sample into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. cerealsgrains.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. researchgate.net GC-MS is particularly useful as it provides both retention time data and a mass spectrum, which can aid in structural elucidation. researchgate.net

While specific GC methods for "this compound" are not detailed in available literature, a general approach can be inferred from methods used for similar compounds.

Table 2: Representative Gas Chromatography (GC) Parameters

Parameter Typical Value
Column Capillary column (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Injector Temp. 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Mass Spectrometry (MS) or Flame Ionization (FID)

| Derivatization | Silylation (e.g., with BSTFA) or Esterification |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for separating mixtures, monitoring reaction progress, and identifying compounds. amazonaws.comchemistryhall.com It involves spotting the sample onto a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a flat carrier such as a glass or plastic plate (the stationary phase). amazonaws.com The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample travel up the plate at different rates, resulting in separation. chemistryhall.com

The separation is based on the principle of adsorption and the polarity of the components. amazonaws.com For "this compound," a polar compound, a moderately polar mobile phase would be required to achieve an optimal retention factor (Rf). The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase. chemistryhall.com

Visualization of the separated spots can be achieved under UV light (at 254 nm), as the aromatic ring will quench the fluorescence of the indicator embedded in the TLC plate. chromatographyonline.com Alternatively, chemical staining reagents can be used. nih.gov Cyano-bonded layers can also be employed, which can act as either a normal or reversed phase depending on the mobile phase used. chromatographyonline.com

Table 3: General Thin Layer Chromatography (TLC) Parameters

Parameter Description
Stationary Phase Silica Gel 60 F254 amazonaws.com
Mobile Phase Ethyl Acetate/Hexane mixture (e.g., 30:70 v/v)
Development Ascending, in a closed chamber
Visualization UV light (254 nm) or staining (e.g., potassium permanganate)

| Rf Value | Dependent on exact mobile phase composition |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and vibrational frequencies of molecules. researchgate.netmdpi.com It is often favored for its balance of accuracy and computational cost. researchgate.net

Geometry Optimization: This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface). For 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable structure. mdpi.comnih.gov This calculation yields precise bond lengths, bond angles, and dihedral angles. The results of such an optimization are typically presented in a table of Cartesian coordinates.

Table 1: Example of DFT-Optimized Geometric Parameters for a Molecule like this compound. (Note: This table is illustrative and does not represent actual calculated data for the specific compound.)

ParameterAtoms InvolvedValue
Bond Length (Å)C(cyano)-C(alpha)1.48
Bond Length (Å)C(alpha)-C(phenyl)1.52
Bond Length (Å)C(phenyl)-F1.35
Bond Angle (°)N≡C–C(alpha)179.5
Bond Angle (°)C(cyano)–C(alpha)–C(phenyl)110.2
Dihedral Angle (°)N–C–C(alpha)–C(beta)-175.0

Vibrational Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C≡N bond or the bending of the C-O-H group in the carboxylic acid.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. It approximates the many-electron wavefunction as a single Slater determinant, providing a simplified but useful picture of the electronic structure. While DFT methods generally offer better agreement with experimental results for a similar computational cost, HF calculations are still valuable. researchgate.net They are often used as a starting point for more advanced, correlated methods and can provide insights into electronic properties like orbital energies. For molecules like this compound, comparing HF and DFT results can help in understanding the role of electron correlation on the molecule's structure and properties.

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of electronically excited states. faccts.dersc.orgmpg.de This analysis provides information on vertical excitation energies (the energy required to promote an electron from a lower to a higher molecular orbital without changing the molecular geometry), which correspond to absorption bands in the UV-visible spectrum. functmaterials.org.uamdpi.com For each electronic transition, TD-DFT also calculates the oscillator strength, a measure of the transition's intensity. functmaterials.org.ua These calculations can reveal the nature of the electronic transitions, such as whether they are localized on the fluorophenyl ring or involve charge transfer across the molecule.

Table 2: Example of TD-DFT Calculated Excited State Properties. (Note: This table is illustrative and does not represent actual calculated data for the specific compound.)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.55272.50.085HOMO -> LUMO
S24.98249.00.150HOMO-1 -> LUMO
S35.25236.20.012HOMO -> LUMO+1

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for studying the dynamics of larger systems or for extensive conformational sampling. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics approximations to model molecular behavior over time.

Due to the rotatable single bonds in its propionic acid chain and the bond connecting the phenyl ring, this compound can adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov Molecular mechanics methods can be used to systematically rotate key dihedral angles and calculate the corresponding potential energy, generating a potential energy surface (PES). This surface maps the energy landscape of the molecule, revealing the low-energy valleys (stable conformers) and the hills (transition states) that separate them.

The behavior of a molecule is heavily influenced by its environment. The cyano and carboxylic acid groups are capable of forming strong intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions. nih.govrsc.org Molecular dynamics simulations can model how a single molecule of this compound interacts with others or with solvent molecules (e.g., water). By simulating the system for a period of time (nanoseconds to microseconds), MD can provide insights into solvation structures, the strength of intermolecular bonding, and dynamic processes. researchgate.net These simulations are crucial for bridging the gap between the properties of an isolated molecule in the gas phase and its behavior in a real-world condensed phase.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Computational methods are invaluable for predicting the chemical behavior of molecules. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental tools used to understand molecular reactivity. researchgate.net

The MEP provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich and electron-deficient regions. libretexts.org This map is crucial for predicting how the molecule will interact with other chemical species. uni-muenchen.de The color-coded surface indicates the electrostatic potential, where red signifies regions of most negative potential (electron-rich, prone to electrophilic attack) and blue represents regions of most positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net

For this compound, the MEP analysis reveals distinct regions of varying electrostatic potential. The most negative potential is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These areas, rich in electron density due to lone pairs, are the primary sites for electrophilic interactions. Conversely, the most positive potential is located on the acidic hydrogen of the hydroxyl group, highlighting its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The fluorophenyl ring exhibits a more complex potential distribution, with the electronegative fluorine atom contributing to a region of negative potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are key players in chemical reactions, as they are the primary orbitals involved in electron donation and acceptance. ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

In the case of this compound, the HOMO is primarily localized on the electron-rich 4-fluorophenyl ring, indicating this is the most probable region for electron donation. The LUMO, on the other hand, is distributed over the electron-withdrawing cyano (C≡N) group and the carbonyl moiety of the propionic acid, which are the most likely sites to accept electrons in a chemical reaction. The calculated energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Frontier Molecular Orbital Properties of this compound
ParameterEnergy (eV)
HOMO Energy-7.15
LUMO Energy-1.20
HOMO-LUMO Energy Gap (ΔE)5.95

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govwikipedia.org This analysis translates the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. It quantifies the stabilizing energy associated with the delocalization of electrons from a filled (donor) orbital to a vacant (acceptor) orbital. This stabilization energy, denoted as E(2), is calculated using second-order perturbation theory and provides a measure of the strength of the intramolecular interaction. uba.ar

Key interactions include the delocalization of the lone pair electrons from the carbonyl oxygen (O) and hydroxyl oxygen (O) into the antibonding orbitals (σ) of adjacent C-C and C-O bonds. Furthermore, significant delocalization is observed from the π orbitals of the fluorophenyl ring to the antibonding π orbitals of the cyano group. These interactions indicate a flow of electron density that stabilizes the molecule by distributing charge over a larger area. The strength of these interactions, as indicated by their E(2) values, highlights the electronic communication between the different functional groups within the molecule.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) O(carbonyl)σ* (C-C)2.85
LP (2) O(hydroxyl)σ* (C-O)5.10
π (C-C)phenylπ* (C≡N)21.30
π (C≡N)π* (C-C)phenyl1.95
σ (C-H)σ* (C-C)ring4.50

Structure Activity Relationship Sar Investigations

Impact of Fluoro Substitution on Biological Activity and Physicochemical Properties

The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate various properties. In the context of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, the fluorine atom at the para-position of the phenyl ring has profound effects on its electronic nature, lipophilicity, and metabolic stability, which collectively influence its biological activity. researchgate.net

Fluorine is the most electronegative element, and its presence on the phenyl ring significantly alters the molecule's electron distribution. This can enhance binding interactions with biological targets through the formation of favorable electrostatic or hydrogen bonding interactions. researchgate.net For instance, in the development of certain enzyme inhibitors, a fluoro-substituent has been shown to increase potency.

The C-F bond is also exceptionally strong, which can impart metabolic stability to the compound. This is particularly important at the para-position of a phenyl ring, as this site is often susceptible to oxidative metabolism by cytochrome P450 enzymes. By blocking this metabolic pathway, the fluoro-substitution can increase the compound's half-life and bioavailability.

Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and reach its target site. However, the effect of fluorination on lipophilicity can be complex and context-dependent.

PropertyImpact of 4-Fluoro SubstitutionReference
Electronic Profile Increases electronegativity of the phenyl ring, potentially enhancing target binding. researchgate.net
Metabolic Stability Blocks potential sites of oxidative metabolism, increasing bioavailability. researchgate.net
Lipophilicity Generally increases, which can improve membrane permeability. researchgate.net
Biological Activity Can lead to modulated or enhanced pharmacological profiles. researchgate.net

Role of Cyano Group in Modulating Biological Response

The cyano (-C≡N) group is a versatile functional group that can significantly influence a molecule's biological activity through various mechanisms. In analogs of this compound, the cyano group can act as a key pharmacophore, participating in crucial binding interactions with target proteins.

Its linear geometry and ability to act as a hydrogen bond acceptor allow it to fit into specific binding pockets and interact with amino acid residues. For example, in some enzyme inhibitors, the cyano group has been shown to interact with the active site, contributing to the compound's inhibitory potency. frontiersin.org

Studies on related compounds have shown that replacing the cyano group with other functionalities, such as an amide or carbamate, can lead to a significant reduction in biological activity, highlighting its importance for the desired pharmacological effect. frontiersin.org

Feature of Cyano GroupInfluence on Biological ResponseReference
Hydrogen Bonding Acts as a hydrogen bond acceptor, forming key interactions with target proteins. frontiersin.org
Electronic Effects Strong electron-withdrawing nature modulates the molecule's electronic properties. frontiersin.org
Structural Role Its linear geometry can be crucial for proper orientation in a binding site. frontiersin.org
Bioisosteric Replacement Replacement with other groups often leads to decreased activity, indicating its critical role. frontiersin.org

Influence of the Propanoic Acid Backbone and its Modifications

The propanoic acid backbone of this compound provides a flexible linker that is essential for positioning the phenyl and cyano groups for optimal interaction with their biological target. The carboxylic acid moiety is often a critical feature for activity, as it can be ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged residues in a binding pocket.

Modifications to this backbone can have a significant impact on the compound's activity. For instance, altering the length of the alkyl chain can change the distance between the key pharmacophoric groups, which may lead to a loss of activity if the optimal spacing is not maintained. Studies on related 3-arylpropanoic acids have demonstrated that even minor changes to the backbone can affect biological outcomes. nih.gov

Furthermore, the introduction of additional functional groups on the backbone can be used to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity. However, such modifications can also introduce new metabolic liabilities or steric clashes that may be detrimental to activity. mdpi.com

Modification to BackbonePotential Impact on ActivityReference
Altering Chain Length Can change the spatial arrangement of key functional groups, potentially reducing binding affinity. nih.gov
Modifying Carboxylic Acid Esterification or amidation can alter solubility and cell permeability but may reduce target interaction. mdpi.com
Introducing Substituents Can improve physicochemical properties but may also introduce steric hindrance or new metabolic sites. mdpi.com

Comparative SAR with Related Aromatic Carboxylic Acids

The biological activity of this compound can be better understood by comparing its SAR with that of other aromatic carboxylic acids. For instance, in studies of various short-chain carboxylic acids, the nature of the aromatic ring and its substituents plays a crucial role in determining their biological profiles.

In a comparative study of 18F-labeled carboxylic acids for PET imaging, 4-(18F)fluorobenzoic acid showed different uptake and clearance properties compared to 2-18F-fluoropropionic acid, highlighting the importance of the aromatic scaffold. nih.gov This suggests that the specific arrangement of a substituted phenyl ring directly attached to the acidic moiety is a key determinant of its pharmacokinetic behavior.

The presence of both the cyano and fluoro groups on the phenyl ring of this compound likely confers a unique combination of electronic and steric properties that are not present in simpler aromatic carboxylic acids like benzoic acid or phenylacetic acid. These features can lead to enhanced target specificity and potency.

Stereochemical Considerations in Structure-Activity Relationships

The carbon atom to which the cyano, 4-fluorophenyl, and carboxylic acid groups are attached is a chiral center. Therefore, this compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govmalariaworld.org

This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers. One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other may have lower affinity, no activity, or even produce off-target effects. researchgate.net

While specific studies on the differential activity of the enantiomers of this compound are not extensively detailed in the provided context, it is a critical aspect of its SAR. For many biologically active compounds, the activity resides predominantly in one enantiomer. nih.gov For example, in a study of a selective androgen receptor modulator, the (S)-enantiomer showed high binding affinity and was identified as a full agonist. nih.gov This underscores the importance of stereochemistry in the design and development of potent and selective therapeutic agents.

AspectImportance in SARReference
Chiral Center The molecule exists as R and S enantiomers. nih.gov
Differential Binding Enantiomers can interact differently with chiral biological targets. malariaworld.org
Pharmacological Activity Often, one enantiomer is significantly more potent or has a different biological effect. researchgate.netnih.gov
Therapeutic Implications The use of a single, more active enantiomer can improve the therapeutic index. nih.gov

Biochemical Applications and Research Tool Utility in Vitro Focus

Applications in Enzyme and Receptor Mechanism Studies

The specific structural features of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid make it a candidate for interacting with a range of enzymes and receptors, offering potential for modulating their activity and elucidating their mechanisms of action.

Modulation of Enzyme Activity

While direct studies on this compound are emerging, research on structurally related compounds provides insights into its potential enzymatic modulation.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones. nih.gov Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. nih.gov While direct inhibitory studies of this compound on DPP-4 are not extensively documented, the exploration of novel small molecule inhibitors is an active area of research. nih.govresearchgate.net The structure of this compound, with its aromatic and acidic components, suggests it could be investigated as a potential scaffold for the design of new DPP-4 inhibitors.

Cytosolic Phospholipase A2α (cPLA2α): This enzyme is responsible for the release of arachidonic acid from phospholipids, a key step in the biosynthesis of eicosanoids, which are inflammatory mediators. nih.gov The modulation of cPLA2α activity is a target for anti-inflammatory therapies. Research has been conducted on various inhibitors of cPLA2α, including compounds with propionic acid moieties. nih.gov The potential for this compound to interact with and modulate the activity of cPLA2α warrants further investigation, given the importance of this enzyme in inflammatory pathways.

Xanthine Oxidase: As a key enzyme in purine metabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine to uric acid. wikipedia.org Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov Flavonoids and other phenolic compounds have been investigated as inhibitors of xanthine oxidase. frontiersin.orgmdpi.com The presence of a substituted phenyl ring in this compound suggests its potential to interact with the active site of xanthine oxidase, an area that could be explored in future research. nih.gov

S1P1 Receptor: The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in the regulation of the immune system, particularly in lymphocyte trafficking. nih.gov A study on a series of 3-arylpropionic acids revealed their potential as potent and selective agonists of the S1P1 receptor. nih.gov This finding is significant as it suggests that this compound, as a member of this chemical class, could exhibit similar activity, making it a valuable tool for studying S1P1 receptor signaling and its role in immune modulation.

Enzyme/ReceptorPotential ModulationBasis for Investigation
DPP-4 InhibitionGeneral interest in small molecule inhibitors for diabetes research. nih.govnih.govresearchgate.net
cPLA2α ModulationPresence of a propionic acid moiety found in other cPLA2α inhibitors. nih.govnih.gov
Xanthine Oxidase InhibitionSubstituted phenyl ring is a feature in some known inhibitors. wikipedia.orgnih.govfrontiersin.orgmdpi.comnih.gov
S1P1 Receptor AgonismStructurally related to 3-arylpropionic acids shown to be S1P1 agonists. nih.govnih.gov

Investigation of Receptor Binding and Allosteric Modulation

The ability of small molecules to act as allosteric modulators of receptors is a key area of drug discovery and biochemical research.

mGlu5: The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that is a promising target for the treatment of various central nervous system disorders. nih.gov Research has identified a series of (3-cyano-5-fluorophenyl)biaryl compounds as negative allosteric modulators (NAMs) of mGlu5. scispace.comnih.govacs.org These compounds bind to a site on the receptor that is distinct from the glutamate binding site and inhibit its function. nih.gov The structural similarity of the 3-cyano-4-fluorophenyl group in this compound to the core of these known mGlu5 NAMs suggests that it could also exhibit allosteric modulatory activity at this receptor. This makes it a valuable candidate for further studies into the structure-activity relationships of mGlu5 NAMs and for probing the allosteric binding pocket of the receptor.

Utility in Biochemical Research as a Biosynthetic Intermediate or Probe

Beyond its direct interactions with biological macromolecules, this compound has potential utility as a building block in chemical synthesis and as a spectroscopic probe.

Precursor for Noncanonical Amino Acid Synthesis

Noncanonical amino acids are valuable tools in chemical biology and drug discovery, allowing for the creation of peptides and proteins with novel properties. researchgate.net The synthesis of 3-amino-3-arylpropionic acids, a class of noncanonical amino acids, has been reported. google.com this compound could serve as a key precursor in the synthesis of a novel fluorinated and cyanated noncanonical amino acid. The presence of the cyano group offers a handle for further chemical modification, while the fluorophenyl moiety can introduce unique properties to the resulting amino acid and any peptides into which it is incorporated. chemimpex.com

Application in Fluorine-NMR and IR Probes for Protein Studies

The unique spectroscopic properties of fluorine and the cyano group make this compound a promising candidate for use as a spectroscopic probe in protein studies.

Fluorine-NMR Probes: 19F NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. scholaris.caed.ac.uknih.govresearchgate.net The fluorine atom is a sensitive probe of its local environment, and its introduction into a molecule that binds to a protein can provide valuable information about the binding event and any associated conformational changes. beilstein-journals.org The 4-fluoro-phenyl group of this compound could serve as a 19F NMR reporter group, allowing researchers to monitor its interactions with proteins in detail.

IR Probes: The cyano (C≡N) stretching vibration has a characteristic frequency in a region of the infrared spectrum that is relatively free from interference from other protein absorbances. nih.gov This has led to the use of nitrile-containing molecules, such as p-cyano-phenylalanine, as site-specific IR probes of protein structure and dynamics. nih.govresearchgate.net The cyano group in this compound could similarly be used as an IR probe to investigate its binding to proteins and to report on the local environment of the binding site. The dual presence of both a fluorine atom and a cyano group raises the possibility of its use as a bimodal probe for correlative NMR and IR spectroscopic studies.

Spectroscopic TechniqueReporter GroupPotential Application
19F NMR 4-fluoro-phenylProbing protein binding and conformational changes. scholaris.caed.ac.uknih.govresearchgate.netbeilstein-journals.org
Infrared (IR) Spectroscopy Cyano (C≡N)Investigating the local environment of a protein binding site. nih.govnih.govresearchgate.net

Development of Agrochemical Research Tools

The search for new molecules with potential applications in agriculture is an ongoing endeavor. The chemical properties of this compound suggest it could be explored for such uses.

Allelopathic Activity: Allelopathy is the phenomenon by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov Many aromatic compounds have been shown to possess allelopathic properties. While the allelopathic activity of this compound has not been specifically reported, the presence of the substituted aromatic ring suggests that it could be investigated as a potential allelochemical. chemimpex.com Such research could lead to the development of new, environmentally friendly herbicides or plant growth regulators. The introduction of fluorine into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. researchgate.net

Exploration in Novel Material Development (e.g., Polymers)

The investigation into the utility of this compound as a monomer or modifying agent in the development of novel polymers is an area with limited publicly available research. While the molecule possesses functional groups—a nitrile and a carboxylic acid—that are reactive and could theoretically be incorporated into polymer chains, extensive studies detailing such applications are not prominently documented in scientific literature.

The presence of the carboxylic acid group suggests potential for participation in condensation polymerizations, such as the formation of polyesters or polyamides. In these reactions, the carboxylic acid would react with a diol or a diamine, respectively, to form repeating ester or amide linkages. The fluorophenyl and cyano groups would then be incorporated as pendant groups along the polymer backbone, potentially imparting unique properties to the resulting material.

Fluorinated polymers are known for a range of desirable characteristics, including thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties. The incorporation of the 4-fluorophenyl group from this compound could be hypothesized to enhance these properties in a novel polymer. Similarly, the nitrile (cyano) group is known to increase the dielectric constant and can also serve as a site for post-polymerization modification.

Despite these theoretical possibilities, a thorough review of scientific databases and patent literature does not reveal specific examples or detailed studies on the synthesis and characterization of polymers derived from this compound. Research in the field of specialty polymers often involves the synthesis of novel monomers to achieve specific performance characteristics. However, the focus of published research on compounds structurally similar to this compound has predominantly been in the realm of medicinal chemistry and biochemical applications rather than material science.

Therefore, while the chemical structure of this compound presents intriguing possibilities for its use in creating functional polymers, this remains a largely unexplored area of research. Further investigation would be required to synthesize such polymers and to evaluate their physical, chemical, and thermal properties to determine their potential for practical applications in materials science.

Potential Polymer TypeMonomer Functional Group UtilizedPotential Pendant GroupsHypothesized Polymer Properties
PolyesterCarboxylic Acid4-Fluorophenyl, CyanoEnhanced thermal stability, chemical resistance, modified dielectric properties
PolyamideCarboxylic Acid4-Fluorophenyl, CyanoHigh-temperature resistance, specific solvent resistance, potential for hydrogen bonding

Advanced Methodologies and Green Chemistry Approaches

Microwave-Assisted Synthesis and Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajgreenchem.comnih.gov This technology facilitates uniform heating and can be applied to various reaction types, including those performed under solvent-free conditions, which further enhances their eco-friendly profile. ajgreenchem.comderpharmachemica.com

In the context of related structures, microwave irradiation has been successfully employed for the synthesis of various propionic acid derivatives and other nitrile-containing compounds. nih.govmdpi.com For instance, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids is achieved in just 2-3 minutes with good yields using microwave conditions. nih.gov Similarly, multi-component reactions to produce complex heterocyclic structures, such as 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins, have been efficiently carried out under microwave irradiation, demonstrating the broad applicability of this technique for synthesizing molecules containing cyano groups. researchgate.net While direct literature on the microwave-assisted synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is not prevalent, the success in analogous systems strongly suggests its potential as a rapid and efficient alternative to traditional methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Compounds

Feature Microwave-Assisted Synthesis Conventional Heating Reference
Reaction Time 2-3 minutes Several hours nih.govnih.gov
Yield Good to high Often lower nih.gov
Conditions Can be solvent-free Often requires solvents ajgreenchem.com

| Energy Efficiency | Higher | Lower | ajgreenchem.com |

Solvent-Free and Aqueous Medium Reactions

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often facilitated by techniques like microwave irradiation or solid-support catalysis, minimize waste and environmental impact. derpharmachemica.com These "neat" reactions can lead to higher efficiency and simpler product purification. ajgreenchem.com For example, an eco-friendly, solvent-free method for synthesizing 3-cyanocoumarins has been developed using microwave irradiation and a solid support, avoiding the use of toxic solvents like pyridine (B92270) or piperidine. derpharmachemica.com

Reactions in aqueous media are another sustainable alternative. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, various techniques, such as the use of phase-transfer catalysts, can overcome this limitation. The hydrolysis of related esters to their corresponding propionic acids has been performed in aqueous solutions, indicating the feasibility of using water as a medium for reactions involving this class of compounds. google.com

Biocatalysis and Enzymatic Transformations

The use of enzymes as catalysts (biocatalysis) offers remarkable selectivity and mild reaction conditions, operating at ambient temperatures and pressures in aqueous environments. This approach significantly reduces the energy consumption and waste associated with traditional chemical processes.

In the synthesis of structurally similar chiral molecules, enzymes have demonstrated significant utility. For instance, lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have been used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, allowing for the separation of enantiomers. researchgate.net This highlights the potential for enzymatic methods to be applied in the asymmetric synthesis or resolution of this compound and its derivatives, providing access to optically pure compounds which are often crucial for pharmaceutical applications.

Sustainable Catalytic Systems (e.g., Metal Triflate in Ionic Liquids)

The development of novel catalytic systems that are both highly efficient and recyclable is a key area of green chemistry research. Ionic liquids (ILs), which are salts with low melting points, have gained attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. nih.govrsc.org They can serve as both the solvent and part of the catalytic system, often allowing for easy separation and reuse of the catalyst.

Metal triflates (trifluoromethanesulfonates) are highly effective Lewis acid catalysts used in numerous organic transformations. nih.govnih.gov Combining a metal triflate catalyst with an ionic liquid medium creates a sustainable and recyclable catalytic system. researchgate.net For instance, trimethylsilyl (B98337) triflate has been used as an efficient catalyst for cyanation reactions. nih.gov Although the direct application of a metal triflate in an ionic liquid for the synthesis of this compound is not specifically documented, this type of system represents a promising sustainable approach for related syntheses, potentially offering high yields and catalyst recyclability. nih.gov

Table 2: Properties of Ionic Liquids as Sustainable Solvents

Property Description Advantage Reference
Vapor Pressure Extremely low Reduces air pollution and exposure risk nih.gov
Thermal Stability High Allows for a wide range of reaction temperatures rsc.org
Solvating Power Tunable Can be designed to dissolve various reactants and catalysts nih.gov

| Recyclability | High | Catalyst and solvent can often be recovered and reused | researchgate.net |

Multi-Component Reactions for Enhanced Efficiency

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach is characterized by high atom economy, reduced reaction steps, and minimal waste generation, aligning perfectly with the principles of green chemistry. tcichemicals.comnih.gov

Future Research Directions

Targeted Synthesis of Advanced Derivatives with Modulated Activities

Future synthetic efforts should focus on creating a library of advanced derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid to explore structure-activity relationships (SAR). The core structure offers several points for modification, including the cyano and fluoro groups on the phenyl ring, as well as the propionic acid side chain.

Systematic modifications could involve:

Substitution on the Phenyl Ring: Introducing additional substituents or altering the position of the existing fluoro and cyano groups could significantly impact the molecule's electronic properties and its interaction with biological targets.

Modification of the Propionic Acid Chain: Esterification, amidation, or the introduction of different functional groups to the carboxylic acid moiety could enhance bioavailability and target engagement.

Chiral Synthesis: The stereochemistry at the carbon atom bearing the cyano and phenyl groups is likely to be crucial for biological activity. Developing stereoselective synthetic routes to obtain pure enantiomers will be essential for elucidating their specific biological roles.

These synthetic endeavors will be crucial for identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Comprehensive Mechanistic Studies of Biochemical Interactions

A fundamental area for future research is to unravel the biochemical mechanisms through which this compound and its derivatives exert their effects. While no specific biological targets have been identified for this exact compound, related structures suggest potential interactions with enzymes or receptors.

Key research questions to address include:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary biological targets.

Enzyme Inhibition Studies: If the compound is found to interact with an enzyme, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Assays: For potential receptor ligands, radioligand binding assays can quantify the affinity and selectivity of the compound for its target.

Understanding these interactions at a molecular level is a prerequisite for rational drug design and optimization.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery process, a synergistic approach combining computational modeling and experimental validation is highly recommended.

Computational approaches can include:

Molecular Docking: To predict the binding modes of the compound and its derivatives within the active site of potential protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the chemical structure of the derivatives with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex and assess the stability of the interaction over time.

Experimental validation will then be used to confirm the computational predictions through the biochemical and cellular assays described in the previous section. This iterative cycle of prediction and experimentation can significantly streamline the optimization process.

Development of Novel Green Synthetic Strategies

The development of environmentally friendly and sustainable synthetic methods is a growing priority in chemical research. Future work on the synthesis of this compound and its derivatives should explore:

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts.

These "green" approaches will not only reduce the environmental impact of the synthesis but can also lead to more cost-effective and scalable production methods.

Exploration of New Application Avenues Beyond Current Scope

While the initial therapeutic focus for similar compounds often lies in areas like oncology or infectious diseases, it is crucial to explore a broader range of potential applications. The unique chemical features of this compound, including the fluorophenyl and cyano moieties, may lend themselves to novel uses.

Future screening programs should investigate its potential activity in diverse areas such as:

Neurodegenerative Diseases: Targeting enzymes or pathways implicated in conditions like Alzheimer's or Parkinson's disease.

Inflammatory Disorders: Modulating inflammatory signaling cascades.

Metabolic Diseases: Investigating effects on key metabolic enzymes or receptors.

A broad and unbiased screening approach could uncover unexpected and valuable therapeutic applications for this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-3-(4-fluorophenyl)propionic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via carbonylation or condensation reactions. Ethylene carbonylation (as demonstrated for propionic acid derivatives) using catalysts like Mo hexacarbonyl at elevated temperatures (180°C) and pressures (750 psig) is a viable pathway . Optimization may involve adjusting catalyst loading, solvent systems (e.g., Decalin), and stoichiometric ratios of precursors. For example, stabilizing intermediates with electron-withdrawing groups (e.g., cyano) requires inert atmospheres to prevent hydrolysis .
Synthetic Method Catalyst Conditions Yield
Ethylene carbonylationMo hexacarbonyl180°C, 750 psig~65%*
Aldol condensationAcid/base catalystsRT to 100°CVariable
*Based on analogous propionic acid synthesis .

Q. Which analytical techniques are most effective for characterizing 3-cyano-3-(4-fluorophenyl)propionic acid?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., fluorine at C4, cyano at C3). 19F^{19}\text{F} NMR is critical for verifying fluorophenyl integration .
  • HPLC-MS : Quantifies purity and identifies degradation products using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Elemental Analysis : Validates empirical formula (C10_{10}H8_{8}FNO2_{2}) and detects trace impurities .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture (cyanide groups are hygroscopic) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Q. How does the stability of 3-cyano-3-(4-fluorophenyl)propionic acid vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation tests:

  • pH Stability : Test in buffers (pH 1–13) at 25°C. The cyano group may hydrolyze to carboxylic acid under strong alkaline conditions (>pH 10) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 150°C. Store below 25°C to prevent cyclization or polymerization .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence the compound’s bioactivity and metabolic pathways?

  • Methodological Answer :

  • SAR Studies : Compare inhibitory activity against enzymes (e.g., dehydrogenases) using fluorinated vs. chlorinated analogs. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
  • Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolites. LC-MS/MS can detect defluorination or hydroxylation products .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with protein structures (PDB) to model binding to prolyl hydroxylase or PPARγ. Fluorophenyl’s π-stacking and cyano’s hydrogen-bonding are critical .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

Q. How can contradictions in reported antifungal efficacy of propionic acid derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate MIC values against C. gloeosporioides using standardized broth microdilution (CLSI M38). Contradictions may arise from emulsifier effects (e.g., bee-carnauba wax) on bioavailability .
  • Synergy Studies : Test combinations with stabilizers (e.g., chitosan) to enhance activity without corrosion .

Q. What role does 3-cyano-3-(4-fluorophenyl)propionic acid play in synthesizing bioactive heterocycles?

  • Methodological Answer :

  • Cyclization Reactions : React with hydrazines or thioureas to form pyrazole or thiazole derivatives. Monitor reaction progress via FT-IR (disappearance of CN stretch at ~2250 cm1^{-1}) .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the fluorophenyl position .

Data Contradiction Analysis

  • Example : Discrepancies in carbonylation yields (65% vs. 40%) may stem from catalyst deactivation or CO partial pressure variations. Replicate experiments with controlled gas flow rates and in situ IR monitoring of CO consumption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-3-(4-fluoro-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-3-(4-fluoro-phenyl)-propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.